2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Description
2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with methoxy and pyrrolidinyl substituents, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2,5-dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-16(11-15(18)17-8-4-5-9-17)23(19,20)14-10-12(21-2)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESLCJMFRNWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Methoxy Groups: Methoxylation is achieved through the reaction of the benzenesulfonamide with methanol in the presence of a catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Final Assembly: The final step involves the coupling of the N-methyl group and the oxoethyl group to the benzenesulfonamide core, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the pyrrolidinyl and oxoethyl groups, resulting in different chemical properties and applications.
N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide:
Uniqueness
2,5-dimethoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of methoxy, pyrrolidinyl, and oxoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
